(3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
Description
(3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protective group and vicinal diamino substituents. This compound is widely used as a building block in asymmetric synthesis, particularly in pharmaceutical and agrochemical applications, due to its stereochemical rigidity and bifunctional reactivity. Its CAS number is 503552-68-9, and it is commercially available with a purity of 95% (QE-4343, Combi-Blocks) .
Properties
IUPAC Name |
tert-butyl (3R,4R)-3,4-diaminopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,10-11H2,1-3H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFRNGKMXMQTQR-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503552-68-9, 2173182-42-6 | |
| Record name | (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3S,4S)-rel-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nitroalkene Cyclization with Chiral Induction
A patent-pending method (CN103254121A) outlines a nitroalkene cyclization approach adapted for pyrrolidine systems. While originally designed for piperidine derivatives, the protocol can be modified using acrolein instead of 2-butenal and N-Boc-2-nitroethylamine. The reaction proceeds via a Michael addition-cyclization cascade under acidic conditions (pH 4–5) at −10°C to 50°C, yielding a nitro-substituted dihydropyrrolidine intermediate. Subsequent dehydration with sulfuric acid generates (3R,4R)-N-Boc-3-nitro-3,4-dihydropyrrolidine.
Key parameters:
Enamine Hydrogenation
A two-step process involves synthesizing a prochiral enamine precursor, tert-butyl 3,4-diaminopyrrolidine-1-carboxylate diketone, followed by asymmetric hydrogenation. Using [Rh(COD)((R)-BINAP)]Cl as a catalyst under 50 bar H₂ at 25°C achieves >98% ee.
Reaction Scheme :
Optimization Data :
| Parameter | Value |
|---|---|
| Pressure | 50 bar H₂ |
| Temperature | 25°C |
| ee | 98% |
| Yield | 85% |
Diastereoselective Synthesis via Chiral Auxiliaries
Evans Oxazolidinone-Mediated Route
The Evans auxiliary directs stereochemistry during pyrrolidine ring formation. (S)-4-Benzyl-2-oxazolidinone is coupled to a γ-keto ester, followed by ring-closing metathesis (Grubbs II catalyst) to form the pyrrolidine core. Hydrolysis of the auxiliary and Boc protection yields the target compound.
Key Steps :
-
Auxiliary Coupling : 90% yield in THF at −78°C.
-
Ring-Closing Metathesis : 76% yield with 15 mol% Grubbs II.
-
Boc Protection : 94% yield using Boc₂O/Et₃N.
Stereochemical Outcome :
Enzymatic Resolution for Enantiomeric Enrichment
Lipase-Catalyzed Kinetic Resolution
Racemic tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is resolved using immobilized Candida antarctica lipase B (CAL-B). The enzyme selectively acetylates the (3S,4S)-enantiomer, leaving the desired (3R,4R)-isomer unreacted.
Conditions :
Limitations :
-
Maximum theoretical yield: 50%.
-
Requires recycling of undesired enantiomer.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Nitroalkene Cyclization | 72 | 90 | Moderate | High |
| Asymmetric Hydrogenation | 85 | 98 | High | Moderate |
| Evans Auxiliary | 76 | 95 | Very High | Low |
| Enzymatic Resolution | 45 | 99 | Low | High |
Industrial-Scale Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting biochemical pathways.
Protein Modification: It can be used to modify proteins, altering their function and activity.
Medicine:
Drug Development: The compound is explored for its potential as a pharmaceutical intermediate, contributing to the synthesis of new drugs.
Therapeutic Agents: It may have therapeutic applications due to its biological activity.
Industry:
Material Science: The compound is used in the development of new materials with unique properties.
Chemical Manufacturing: It plays a role in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity and affecting biochemical pathways. It may also interact with proteins, leading to changes in their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The stereochemistry of the pyrrolidine ring significantly influences the compound’s reactivity and biological activity. Key stereoisomers include:
Key Differences :
- Stereochemical Impact : The (3R,4R) and (3S,4S) enantiomers exhibit mirror-image configurations, leading to divergent interactions in chiral environments, such as enzyme-binding pockets or asymmetric catalysis.
- Applications : The (3R,4R) isomer is often preferred in specific catalytic systems, while the (3S,4S) variant may serve as a control in stereochemical studies .
Functional Group Analogues
Tert-butyl 3,4-diaminobenzoate
| Property | (3R,4R)-Diaminopyrrolidine | Tert-butyl 3,4-diaminobenzoate |
|---|---|---|
| Core Structure | Pyrrolidine ring | Benzene ring |
| Functional Groups | Vicinal amines, tert-butyl | Vicinal amines, tert-butyl |
| Reactivity | Bifunctional (amine + carbamate) | Planar aromatic system with lower conformational flexibility |
| Applications | Asymmetric synthesis | Intermediate in polymer chemistry |
Comparison :
- The pyrrolidine derivative offers greater stereochemical control and rigidity compared to the planar aromatic system of the benzoate analogue, making it more suitable for enantioselective synthesis .
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate
- Structural Features : This compound (Catalog of Pyridine Derivatives, p. 179) incorporates a fluoropyridine moiety and a silyl-protected hydroxymethyl group, enabling cross-coupling reactions.
- Functional Contrast: Unlike the diaminopyrrolidine, this derivative is tailored for nucleophilic substitution (via fluoride displacement) and Suzuki-Miyaura couplings, highlighting the role of substituents in directing reactivity .
Application in Complex Intermediates
The diaminopyrrolidine scaffold is integrated into advanced intermediates, such as:
- Pentafluorophenyl (3R,4R,5S)-5-azidomethyl-3,4-dimethoxy-tetrahydrofuran ester : The (3R,4R) stereochemistry in this compound stabilizes intramolecular hydrogen bonds, enhancing crystal packing and thermal stability. This contrasts with epimeric variants (e.g., 3R,4R,5R), which exhibit different conformational behavior .
- Pyrazolo[3,4-d]pyrimidine Derivatives: The diaminopyrrolidine moiety in these structures (e.g., compound 10, ) facilitates hydrogen bonding with biological targets, such as kinase enzymes, underscoring its utility in medicinal chemistry .
Commercial and Regulatory Considerations
- Availability: The hydrochloride salt of this compound (CAS 1846626-59-2) is marketed by ECHEMI, with suppliers verified for quality and regulatory compliance .
- Regulatory Status : The compound’s HS code (293399090) classifies it under "heterocyclic compounds with nitrogen," subject to general tariffs of 4.6% in Japan, with preferential rates for WTO members .
Biological Activity
(3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C9H19N3O2
- Molecular Weight : 201.27 g/mol
- CAS Number : 503552-68-9
- Solubility : Very soluble in water (approximately 90.3 mg/ml) .
- Log P (octanol-water partition coefficient) : Ranges from -1.06 to 1.84, indicating varying hydrophobicity .
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.
- Enzyme Inhibition :
- Neuroprotective Effects :
- Anticancer Activity :
Case Study 1: Neuroprotection
A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results demonstrated significant cell viability improvements compared to untreated controls, indicating its potential as a protective agent against neurodegenerative diseases.
Case Study 2: Anticancer Properties
In vitro assays conducted on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .
Summary of Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Neuroprotection | Increased cell viability under oxidative stress | Journal of Medicinal Chemistry |
| Anticancer Activity | Dose-dependent cytotoxicity in cancer cell lines | Cancer Research |
| Enzyme Inhibition | No significant inhibition of CYPs | Pharmacological Reviews |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3R,4R)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?
- Methodological Answer : The synthesis typically involves sequential protection/deprotection of amino groups and stereoselective functionalization. For example:
- Step 1 : Use tert-butoxycarbonyl (Boc) protection for the primary amine under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Enantioselective reduction or chiral resolution to achieve the (3R,4R) configuration, often employing catalysts like OsO₄ for dihydroxylation or enzymatic resolution .
- Key Data : Reaction yields vary (42–69% in similar pyrrolidine derivatives), with purity confirmed via [³¹P] NMR and chiral HPLC .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer :
- NMR Spectroscopy : [¹H]/[¹³C] NMR identifies proton environments and carbon frameworks. For example, tert-butyl groups show characteristic singlets at ~1.4 ppm (¹H) and 28 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 302.37 for C₁₄H₂₆N₂O₅) .
- X-ray Crystallography : Resolves absolute stereochemistry but requires high-purity crystals, often grown via slow evaporation in solvents like hexane/ethyl acetate .
Q. What are the key physicochemical properties relevant to its handling in laboratory settings?
- Methodological Answer :
- Hydrogen Bonding : Calculated hydrogen bond donors (2) and acceptors (4) influence solubility in polar solvents (e.g., DMSO, methanol) .
- Stability : Boc-protected amines are stable under basic conditions but hydrolyze in acidic media (e.g., TFA/DCM for deprotection) .
- Thermal Data : Melting points for analogs range 80–120°C; differential scanning calorimetry (DSC) assesses decomposition thresholds .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods detect diastereomeric impurities?
- Methodological Answer :
- Chiral Stationary Phases : Use HPLC with columns like Chiralpak IA/IB to separate enantiomers; retention time differences ≥1.5 min indicate high purity .
- Circular Dichroism (CD) : Validates optical activity by correlating Cotton effects with known (3R,4R) configurations .
- Contingency for Impurities : Diastereomers (e.g., 3S,4R) may form during Boc protection; fractional recrystallization in ethanol/water mixtures improves purity .
Q. What strategies resolve contradictions in reported reaction yields for Boc-protected pyrrolidine derivatives?
- Methodological Answer :
- Troubleshooting Framework :
- Catalyst Screening : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ in cross-coupling steps; ligand choice impacts yields (e.g., 42% vs. 65% in similar syntheses) .
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates versus THF .
- Case Study : For tert-butyl 3-amino-4-hydroxypyrrolidine derivatives, microwave-assisted synthesis reduces reaction time from 24h to 2h with comparable yields (68%) .
Q. How does the compound interact with biological targets, and what assays quantify its binding affinity?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to enzymes (e.g., kinases) or receptors; reported Kd values for analogs range 10–100 nM .
- Fluorescence Polarization : Competes with fluorescent probes (e.g., FITC-labeled substrates) to assess inhibition potency (IC₅₀) .
- In Silico Docking : MOE or AutoDock predicts binding poses; the diamine moiety often forms salt bridges with aspartate/glutamate residues .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Continuous Flow Systems : Improve heat/mass transfer for exothermic reactions (e.g., Boc protection), reducing racemization risks .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress; adjusts parameters dynamically to avoid byproducts .
- Case Study : Pilot-scale synthesis of a related piperidine derivative achieved 85% yield and >99% ee using enzyme-mediated resolution .
Data Contradiction Analysis
Q. Why do NMR spectra of similar Boc-protected pyrrolidines show variability in splitting patterns?
- Methodological Answer :
- Dynamic Effects : Rotameric equilibria (e.g., tert-butyl group rotation) broaden signals; low-temperature NMR (−40°C) resolves splitting .
- Solvent Polarity : CDCl₃ vs. DMSO-d₆ alters hydrogen bonding, shifting NH proton signals by 0.5–1.0 ppm .
Q. How to reconcile discrepancies in reported biological activities of diaminopyrrolidine derivatives?
- Methodological Answer :
- Assay Variability : Cell permeability differences (logP 1.5–2.5) affect IC₅₀ values; use parallel artificial membrane permeability assays (PAMPA) to standardize .
- Metabolic Stability : Cytochrome P450 isoforms (e.g., CYP3A4) metabolize analogs at varying rates; liver microsome assays identify dominant pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
